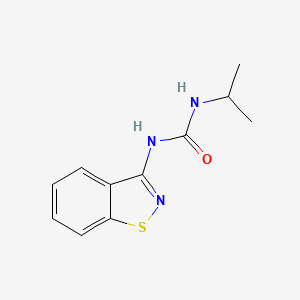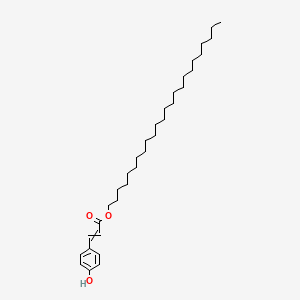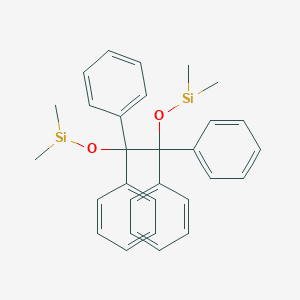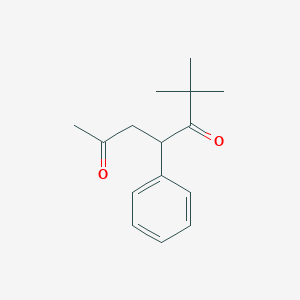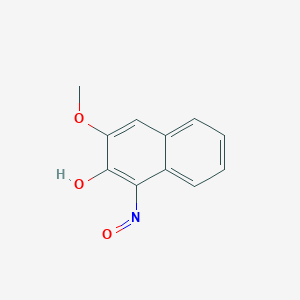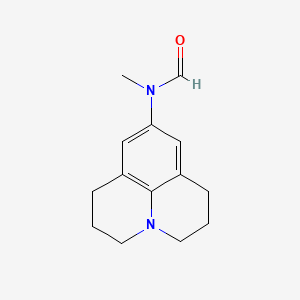
9-(N-Methylformamido)julolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(N-Methylformamido)julolidine is a derivative of julolidine, a heterocyclic aromatic organic compound. Julolidine itself is known for its unique structure, which includes a fused tricyclic nitrogenous heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(N-Methylformamido)julolidine typically involves the reaction of julolidine with N-methylformamide under specific conditions. One common method includes heating julolidine with N-methylformamide in the presence of a catalyst such as an acid or base to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents and purification steps such as recrystallization or chromatography is also common to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 9-(N-Methylformamido)julolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Aplicaciones Científicas De Investigación
9-(N-Methylformamido)julolidine has found applications in various scientific research fields:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in bioimaging techniques due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of photoconductive materials and nonlinear optical materials for advanced technological applications
Mecanismo De Acción
The mechanism of action of 9-(N-Methylformamido)julolidine involves its interaction with specific molecular targets. In fluorescence-based applications, the compound acts as a molecular rotor, where its fluorescence intensity changes in response to the local environment, such as polarity, pH, and viscosity. This property makes it useful for sensing and diagnostic applications .
Comparación Con Compuestos Similares
Julolidine: The parent compound, known for its fluorescence properties.
9-Allyl-substituted julolidine: Obtained through amino-Claisen rearrangement, used in similar applications.
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: Known for its excellent performance in nonlinear optical applications
Uniqueness: 9-(N-Methylformamido)julolidine is unique due to its specific functional group, which enhances its fluorescence properties and makes it suitable for a wide range of applications, particularly in sensing and diagnostics .
Propiedades
Número CAS |
101398-40-7 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-methylformamide |
InChI |
InChI=1S/C14H18N2O/c1-15(10-17)13-8-11-4-2-6-16-7-3-5-12(9-13)14(11)16/h8-10H,2-7H2,1H3 |
Clave InChI |
XBBYZYBTKYQPIY-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C1=CC2=C3C(=C1)CCCN3CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


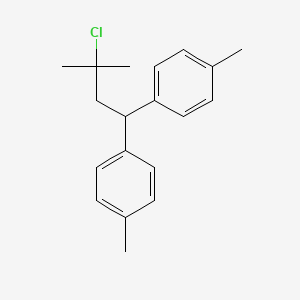
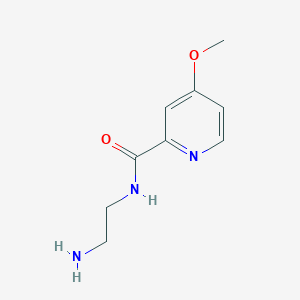

![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
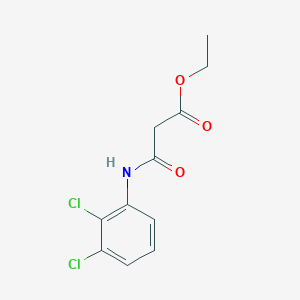
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)

